N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt
CAS No.: 1185075-13-1
Cat. No.: VC0015225
Molecular Formula: C14H20F3N3O5
Molecular Weight: 367.325
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185075-13-1 |
|---|---|
| Molecular Formula | C14H20F3N3O5 |
| Molecular Weight | 367.325 |
| IUPAC Name | 6-amino-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C12H19N3O3.C2HF3O2/c13-7-3-1-2-4-10(16)14-8-9-15-11(17)5-6-12(15)18;3-2(4,5)1(6)7/h5-6H,1-4,7-9,13H2,(H,14,16);(H,6,7) |
| Standard InChI Key | SYSUAOFMLMQGSB-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)N(C1=O)CCNC(=O)CCCCCN.C(=O)(C(F)(F)F)O |
Introduction
N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt is a synthetic chemical compound with the CAS Number 1185075-13-1. It is a derivative of maleimide and hexanamide, modified with a trifluoroacetic acid salt to enhance its stability and solubility. This compound is primarily utilized in biochemical research and pharmaceutical development due to its reactive maleimide group, which facilitates covalent bonding with thiol groups in proteins or peptides.
Applications in Research and Industry
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Bioconjugation:
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The maleimide group allows covalent attachment to thiol-containing biomolecules (e.g., cysteine residues in proteins). This property is widely used in creating antibody-drug conjugates (ADCs) or fluorescently labeled proteins.
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Pharmaceutical Development:
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The compound serves as a linker or intermediate in drug synthesis, particularly for targeted therapies.
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Material Science:
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It can be used to modify surfaces or polymers to introduce functional groups for further chemical reactions.
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Synthesis and Preparation
The synthesis of N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt typically involves:
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Maleimide Derivatization:
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Maleic anhydride reacts with an amine to form the maleimide core.
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Hexanamide Addition:
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A hexylamine derivative is introduced via amidation reactions.
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Salt Formation:
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The final step involves neutralizing the compound with trifluoroacetic acid to form the trifluoroacetate salt.
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Data Table: Key Characteristics
| Property | Details |
|---|---|
| CAS Number | 1185075-13-1 |
| Molecular Formula | C12H21N3O3 · C2HF3O2 |
| Functional Groups | Maleimide, Amide, Trifluoroacetate |
| Solubility | Water, DMSO |
| Applications | Bioconjugation, Pharmaceutical Linker |
| Reactivity | Highly reactive toward thiol groups |
Safety and Handling
As with all chemical compounds, proper safety protocols must be followed:
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Toxicity: Limited data available; presumed low toxicity when handled appropriately.
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Storage Conditions: Store in a cool, dry place away from light and moisture.
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Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats during handling.
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